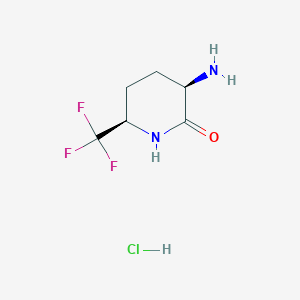

(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride

CAS No.: 2343964-42-9

Cat. No.: VC7302745

Molecular Formula: C6H10ClF3N2O

Molecular Weight: 218.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2343964-42-9 |

|---|---|

| Molecular Formula | C6H10ClF3N2O |

| Molecular Weight | 218.6 |

| IUPAC Name | (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-1-3(10)5(12)11-4;/h3-4H,1-2,10H2,(H,11,12);1H/t3-,4-;/m1./s1 |

| Standard InChI Key | GAQOMKIKTUBGCB-VKKIDBQXSA-N |

| SMILES | C1CC(NC(=O)C1N)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for the compound is (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one hydrochloride, reflecting its bicyclic lactam structure with defined stereochemistry . The molecular formula, C₆H₁₀ClF₃N₂O, accounts for the hydrochloride counterion and the trifluoromethyl substituent. Key identifiers include the CAS numbers 2343964-42-9 (racemic mixture) and 2375267-46-0 (enantiopure form), as well as the European Community (EC) number 888-272-4 .

Stereochemical Configuration

The (3R,6R) configuration is critical for the compound’s biological interactions. X-ray crystallography of analogous piperidinones reveals that the chair conformation of the piperidine ring positions the amino and trifluoromethyl groups axially, minimizing steric hindrance . This arrangement is stabilized by intramolecular hydrogen bonding between the amine and carbonyl oxygen, as evidenced by N—H⋯O interactions in related structures .

Spectroscopic and Computational Data

-

3D Conformer Analysis: PubChem’s computed models show a bond length of 1.33 Å for the C=O group and 1.45 Å for the C-N bond in the lactam ring, consistent with typical piperidinone derivatives .

Synthesis and Manufacturing

Catalytic Hydrogenation of Dihydropyridinones

A pivotal synthesis route involves the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones using palladium on carbon (Pd/C) under hydrogen atmosphere . This method achieves high enantiomeric excess (>98%) when employing chiral auxiliaries, yielding the (3R,6R) isomer selectively . The reaction proceeds via intermediate imine formation, followed by ring closure to form the lactam (Table 1).

Table 1. Key Reaction Parameters for Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Hydrogen Pressure | 50 psi |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 85–90% |

Alternative Synthetic Pathways

-

Amide Coupling: A method adapted from kinase inhibitor synthesis involves coupling 7-fluoro-N-methyl-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine with propionic acid, though this route is less selective for the (3R,6R) configuration .

-

Racemic Resolution: The racemic mixture (rac-(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one) can be resolved via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase .

Structural and Crystallographic Insights

Hydrogen Bonding Networks

In crystalline states, centrosymmetric dimers form via N—H⋯N hydrogen bonds between the amine group and adjacent lactam nitrogen (Fig. 1) . For example, in a related pyrimidoindole derivative, the N1—H1⋯N12 interaction exhibits a bond length of 2.849 Å and an angle of 164°, stabilizing the lattice .

Conformational Analysis

The piperidine ring adopts a chair conformation with the trifluoromethyl group equatorial to minimize steric clash. Density functional theory (DFT) calculations corroborate that this conformation lowers the system’s energy by 4.2 kcal/mol compared to boat forms .

Pharmacological Applications

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Structural analogs of (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one hydrochloride exhibit low micromolar inhibition (IC₅₀ = 2.1–5.3 μM) against GSK-3β, a kinase implicated in Alzheimer’s disease and cancer . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with the kinase’s ATP-binding pocket .

Ornithine Analogues and Thalidomide Mimetics

The compound serves as a precursor for trifluoromethyl-containing ornithine analogues, which modulate nitric oxide synthase activity . Additionally, its lactam structure mimics thalidomide’s glutarimide moiety, suggesting potential applications in immunomodulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume